2,2,2-trichloro-N-(3-nitrophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O3/c9-8(10,11)7(14)12-5-2-1-3-6(4-5)13(15)16/h1-4H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNCEWXJBYZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204721 | |
| Record name | Acetamide, 2,2,2-trichloro-N-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56177-38-9 | |
| Record name | Acetamide, 2,2,2-trichloro-N-(3-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2,2,2-trichloro-N-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 2,2,2 Trichloro N 3 Nitrophenyl Acetamide
Exploration of Alternative Synthetic Approaches for N-Acyltrichloroacetamides
Beyond the classical acylation of anilines, researchers are exploring alternative methods for the synthesis of N-acyltrichloroacetamides that may offer advantages in terms of applicability, safety, or environmental impact.
A novel and innovative approach involves the in situ photo-on-demand synthesis of N-substituted trichloroacetamides (NTCAs). nih.govacs.orgkobe-u.ac.jp This method utilizes tetrachloroethylene (B127269) (TCE), an organic solvent, as a feedstock. kobe-u.ac.jp The process involves the photo-irradiation of a TCE solution containing an amine with a low-pressure mercury lamp at temperatures over 70°C while bubbling oxygen through the mixture. nih.govnih.gov
Under these conditions, TCE undergoes photochemical oxidation to generate trichloroacetyl chloride (TCAC) in situ. nih.govkobe-u.ac.jp This highly reactive TCAC immediately acylates the amine present in the solution to yield the corresponding N-substituted trichloroacetamide (B1219227). nih.govkobe-u.ac.jp This strategy is notable for its wide applicability, proving effective even for amines with low nucleophilicity, such as amides and fluorinated amines. kobe-u.ac.jpnih.gov The method represents a potential route for chemical recycling of TCE, converting it into more valuable chemical products. acs.org
| Parameter | Condition |
| Light Source | Low-pressure mercury lamp (UV-C) |
| Reactants | Tetrachloroethylene (TCE), Amine |
| Gas | Oxygen (O2), bubbled |
| Temperature | > 70 °C |
| Key Intermediate | Trichloroacetyl chloride (TCAC), formed in situ |
| Product | N-substituted trichloroacetamide |
Table 3. General conditions for the photo-on-demand synthesis of N-substituted trichloroacetamides. nih.govacs.orgkobe-u.ac.jp
As detailed in the established pathway (Section 2.1), trichloroacetic anhydride (B1165640) is an effective reagent for the synthesis of 2,2,2-trichloro-N-(3-nitrophenyl)acetamide. nih.govresearchgate.net Anhydrides are potent acylating agents, second only to acyl halides in reactivity. Trichloroacetic anhydride itself can be prepared through methods like the transanhydrisation of trichloroacetic acid with acetic anhydride. google.com
A closely related and even more reactive acylating agent is trichloroacetyl chloride. guidechem.com The reaction between an acid chloride and an amine is a standard and highly efficient method for forming amides. scielo.brtandfonline.com Trichloroacetyl chloride can be produced through various industrial routes, including the chlorination of chloroacetic acid waste streams or the oxidation of trichloroacetaldehyde. guidechem.comgoogle.com The choice between the anhydride and the acid chloride often depends on factors like cost, availability, and the specific requirements of the reaction, such as the need to manage the acidic byproduct (HCl for the chloride vs. trichloroacetic acid for the anhydride).
Application of Green Chemistry Principles in the Synthesis of the Compound
The application of green chemistry principles to the synthesis of this compound involves evaluating existing methods and exploring new ones to reduce environmental impact and improve safety. nih.gov Green chemistry seeks to design chemical processes that minimize the use and generation of hazardous substances. researchgate.netskpharmteco.com
In contrast, the photo-on-demand synthesis strategy nih.govkobe-u.ac.jp presents several potential green advantages. It aligns with the principle of using renewable feedstocks, as it is driven by light energy. nih.gov Furthermore, it is an example of atom economy and waste prevention, as it aims to convert a hazardous solvent (TCE) into a valuable product, potentially reducing the need for its disposal. nih.govkobe-u.ac.jp
Future green approaches could involve exploring solvent-free reaction conditions, such as mechanochemistry, where mechanical energy initiates reactions, or employing reusable catalysts to improve reaction efficiency and reduce waste. nih.govresearchgate.net The selection of synthetic routes should holistically consider the entire process to avoid simply displacing an environmental problem from one step to another. skpharmteco.com
Reaction Mechanisms and Reactivity Studies of 2,2,2 Trichloro N 3 Nitrophenyl Acetamide
Mechanistic Elucidation of Nucleophilic Attack at the Amide Carbonyl Center
The amide carbonyl carbon in 2,2,2-trichloro-N-(3-nitrophenyl)acetamide is a key site for nucleophilic attack. The reactivity of this center is significantly influenced by the strong electron-withdrawing nature of the adjacent trichloromethyl group. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to a standard acetamide (B32628).
Hydrolysis of N-substituted amides, particularly in hot compressed water, has been a subject of kinetic studies. For instance, the hydrolysis of N-methylacetamide to acetic acid and methylamine (B109427) is a reversible reaction that is first-order in both the amide and water under various conditions researchgate.net. The reaction rate is sensitive to pH, showing increased rates with the addition of acid or base researchgate.net. In the case of this compound, basic hydrolysis is expected to proceed via a nucleophilic addition-elimination mechanism at the carbonyl carbon. The hydroxide (B78521) ion would attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate would lead to the cleavage of the C-N amide bond, yielding trichloroacetate (B1195264) and 3-nitroaniline (B104315). The stability of the trichloroacetate anion as a leaving group facilitates this process.
Kinetic studies on the basic hydrolysis of structurally related 2,2,2-trichloro-1-arylethanones have provided insights into the mechanism of C-C bond cleavage, a process that can be mechanistically related to the C-N bond cleavage in amides acs.org.
Reactivity Profiles of the Trichloromethyl Moiety
The trichloromethyl group imparts unique reactivity to the molecule, primarily through its ability to participate in radical reactions and elimination processes.
Investigation of Radical Generation Pathways
The trichloromethyl group can serve as a precursor for the generation of a (carbamoyl)dichloromethyl radical. This transformation is typically achieved through atom transfer radical cyclizations (ATRC) or reductive methods scispace.comresearchgate.net. In ATRC, a metal catalyst, commonly a copper(I) or ruthenium(II) complex, facilitates the abstraction of a chlorine atom from the trichloromethyl group to form a radical intermediate scispace.comresearchgate.net. This radical can then undergo further reactions, such as intramolecular cyclization if an unsaturated bond is present elsewhere in the molecule scispace.comresearchgate.netub.edu.
Reductive methods, employing reagents like tributyltin hydride (Bu3SnH) or tris(trimethylsilyl)silane (B43935) ((Me3Si)3SiH), can also generate the dichloromethyl radical through a similar halogen atom abstraction researchgate.net. These radical generation pathways are fundamental in the synthesis of various nitrogen-containing heterocycles, such as lactams, from trichloroacetamide (B1219227) precursors scispace.comresearchgate.net. Although specific studies on this compound are not prevalent, the established reactivity of other trichloroacetamides provides a strong precedent for its potential in radical chemistry scispace.comresearchgate.netub.edu.
Table 1: Representative Conditions for Radical Generation from Trichloroacetamides
| Radical Generation Method | Reagents/Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| Atom Transfer Radical Cyclization (ATRC) | CuCl / Ligand (e.g., bipyridine) | Solvent (e.g., CH2Cl2), Room Temperature | scispace.com |
| Atom Transfer Radical Cyclization (ATRC) | RuCl2(PPh3)3 | Solvent (e.g., Benzene), Reflux | researchgate.net |
| Reductive Method | Bu3SnH / AIBN | Solvent (e.g., Benzene), Reflux | researchgate.net |
| Reductive Method | (Me3Si)3SiH / AIBN | Solvent (e.g., Benzene), Reflux | researchgate.net |
This table presents generalized conditions based on studies of various trichloroacetamides.
Exploration of Halide Elimination and Rearrangement Processes
The trichloromethyl group can also be involved in elimination reactions. For instance, the formation of dichlorocarbene (B158193) via α-elimination of HCl from the trichloromethyl group is a possibility under basic conditions, although this is more common for simpler haloforms. Additionally, rearrangements of related structures, such as the conversion of trichloroacetimidates to trichloroacetamides, can occur under thermal or Lewis acid-catalyzed conditions syr.edu. While direct evidence for such processes in this compound is scarce, the potential for these transformations exists based on the chemistry of the trichloromethyl functional group.
Chemical Transformations Involving the Nitrophenyl Group
The nitrophenyl portion of the molecule offers reaction sites for both reduction of the nitro group and substitution on the aromatic ring.
Mechanistic Studies of Nitro Group Reduction
The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acidic media researchgate.net. The resulting 3-amino-N-(phenyl)trichloroacetamide would have significantly different electronic properties and reactivity compared to the parent nitro compound. The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions lkouniv.ac.in.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Description |
|---|---|
| H2 / Pd, Pt, or Ni | Catalytic hydrogenation is a clean and efficient method. |
| Fe, Zn, or Sn in acid (e.g., HCl) | A classic method involving the use of a metal and a proton source. |
| SnCl2 | A milder reducing agent often used for selective reductions. |
| Na2S or (NH4)2S | Useful for the selective reduction of one nitro group in dinitro compounds. |
This table outlines general methods applicable to the reduction of the nitro group in this compound.
Analysis of Electrophilic and Nucleophilic Aromatic Substitution Potential
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). The directing effects of the two existing substituents must be considered. The nitro group is a strong deactivating group and a meta-director. The acetamido group (-NHCO-CCl3) is also deactivating due to the inductive effect of the carbonyl and the trichloromethyl group, but it is an ortho, para-director because the nitrogen lone pair can be donated to the ring by resonance. In EAS reactions on acetanilide, the acetamido group directs incoming electrophiles primarily to the para position due to steric hindrance at the ortho positions ijarsct.co.in. For this compound, the positions ortho and para to the acetamido group (positions 2, 4, and 6) are activated, while the positions meta to the nitro group (positions 2, 4, and 6) are the least deactivated by the nitro group. Therefore, electrophilic attack is most likely to occur at the positions activated by the acetamido group and not strongly deactivated by the nitro group, which would be positions 4 and 6.
Nucleophilic aromatic substitution (NAS) on the phenyl ring of this compound is less likely as there is no suitable leaving group on the aromatic ring. NAS reactions typically require a good leaving group (like a halide) and strong electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate researchgate.netrsc.orgmdpi.combeilstein-journals.org. If a leaving group were present at the 2, 4, or 6 positions, the nitro group at position 3 would not effectively stabilize the intermediate through resonance, making NAS less favorable compared to isomers with ortho or para nitro substitution relative to the leaving group.
Studies on Sigmatropic Rearrangements and Other Pericyclic Reactions of Trichloroacetamide Derivatives
Pericyclic reactions, and specifically sigmatropic rearrangements, are a class of concerted chemical reactions that involve the reorganization of σ and π bonds through a single cyclic transition state. While research focusing explicitly on this compound is scarce, studies on other trichloroacetamide and trichloroacetimidate (B1259523) derivatives have demonstrated their capability to undergo such rearrangements.
One notable example involves the thermolysis of a coumarin (B35378) trichloroacetimidate derivative, which yields a single rearrangement product. nih.gov The proposed mechanism for this transformation is a pseudopericyclic kobe-u.ac.jprsc.org-sigmatropic rearrangement to form the corresponding amide, which is then followed by a nih.govrsc.org-hydrogen migration. nih.gov Transition state calculations have been used to support this proposed mechanistic pathway. nih.gov
Furthermore, research has shown that trichloroacetimidates can undergo competitive kobe-u.ac.jpkobe-u.ac.jp- and kobe-u.ac.jprsc.org-sigmatropic rearrangements. nih.gov The well-known Overman rearrangement is a kobe-u.ac.jpkobe-u.ac.jp-sigmatropic rearrangement of allylic trichloroacetimidates to yield allylic trichloroacetamides. These reactions are valuable in organic synthesis for the stereoselective formation of carbon-nitrogen bonds. In some molecular systems, such as a trichloroacetimidoylcyclohexadienone, the eight-centered kobe-u.ac.jprsc.org-rearrangement can be favored over the six-centered kobe-u.ac.jpkobe-u.ac.jp-rearrangement. nih.gov
In the synthesis of natural products, consecutive kobe-u.ac.jpkobe-u.ac.jp-sigmatropic rearrangements of bis-trichloro-acetimidates have been utilized. kobe-u.ac.jp For instance, heating an allylic bis-trichloro-acetimidate intermediate resulted in a double kobe-u.ac.jpkobe-u.ac.jp-sigmatropic rearrangement to form a bis-trichloroacetamide product. kobe-u.ac.jp
These studies on related trichloroacetamide and trichloroacetimidate derivatives suggest that this compound, under appropriate conditions (e.g., with an allylic substituent on the nitrogen or phenyl ring), could potentially undergo similar sigmatropic rearrangements. The electronic nature of the 3-nitrophenyl group, being strongly electron-withdrawing, would be expected to influence the energetics and outcomes of such potential rearrangements.
| Derivative Type | Reaction Type | Key Findings |
| Coumarin trichloroacetimidate | Pseudopericyclic kobe-u.ac.jprsc.org-sigmatropic rearrangement followed by nih.govrsc.org-hydrogen migration | Thermolysis leads to a single rearranged amide product. |
| Trichloroacetimidoylcyclohexadienone | Competitive kobe-u.ac.jpkobe-u.ac.jp- and kobe-u.ac.jprsc.org-sigmatropic rearrangements | The eight-centered kobe-u.ac.jprsc.org-rearrangement can be favored. |
| Allylic bis-trichloro-acetimidate | Double kobe-u.ac.jpkobe-u.ac.jp-sigmatropic rearrangement | Forms a bis-trichloroacetamide product upon heating. |
Kinetic Investigations of Key Chemical Transformations and Reaction Dynamics
Detailed kinetic studies specifically on this compound are not readily found in the surveyed literature. However, kinetic analysis of related N-aryl haloacetamides provides a valuable framework for understanding the reaction dynamics of this class of compounds.
A kinetic study on the mechanism of thiol addition to N-phenylchloroacetamide offers pertinent insights. This reaction is relevant in the context of irreversible enzyme inhibitors, where the chloroacetamide group acts as an electrophilic "warhead" that reacts with nucleophilic residues like cysteine. The study developed a kinetic assay to monitor the reaction between N-phenylchloroacetamide and various thiols with different pKa values.
The investigation revealed that the reaction proceeds via a concerted SN2 mechanism. This was supported by several pieces of evidence:
A Brønsted-type plot, which correlates the reaction rate with the pKa of the thiol nucleophile, yielded a βnucRS− value of 0.22 ± 0.07. This value indicates an early transition state with respect to the attack by the thiolate anion.
Varying the halide leaving group (from chloro- to bromo- to iodoacetamide) showed a trend in reaction rates consistent with an early transition state for the departure of the leaving group.
The effects of temperature and ionic strength on the reaction rate were also consistent with a concerted SN2 pathway.
Molecular modeling calculations further corroborated the concerted nature of the transition state.
| Parameter | Value/Observation | Interpretation |
| Reaction Mechanism | Concerted SN2 | Single transition state for nucleophilic attack and leaving group departure. |
| Brønsted βnucRS− | 0.22 ± 0.07 | Early transition state with respect to nucleophilic attack. |
| Leaving Group Effect | Rate increases from Cl to Br to I | Consistent with an early transition state for leaving group departure. |
Advanced Structural Characterization and Solid State Studies of 2,2,2 Trichloro N 3 Nitrophenyl Acetamide
Single Crystal X-ray Diffraction Analysis for Molecular Conformation
The compound crystallizes in the orthorhombic space group Pbca. nih.gov The fundamental crystallographic parameters determined at a temperature of 296 K are summarized in the table below. nih.gov
Table 1: Crystal Data and Structure Refinement for 2,2,2-trichloro-N-(3-nitrophenyl)acetamide. nih.gov
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₅Cl₃N₂O₃ |
| Formula weight | 283.49 |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 11.5164 (8) |
| b (Å) | 10.1427 (5) |
| c (Å) | 19.9054 (11) |
| V (ų) | 2325.1 (2) |
| Z | 8 |
| Calculated density (Mg m⁻³) | 1.620 |
| Absorption coefficient (mm⁻¹) | 0.78 |
| F(000) | 1136 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.049 |
| wR-factor | 0.144 |
Detailed Analysis of Conformational Preferences and Dihedral Angles
The conformation of the molecule is characterized by a distinct spatial relationship between the 3-nitrophenyl ring and the acetamide (B32628) side chain. A critical parameter in defining this relationship is the dihedral angle between the plane of the aromatic ring and the plane of the acetamide group. For this compound, this dihedral angle is 5.47 (6)°. nih.govresearchgate.netnih.gov This small angle indicates a nearly coplanar arrangement between the two planar moieties, which can influence the electronic and packing properties of the molecule. The conformation of the N—H bond is observed to be anti to the meta-nitro group on the phenyl ring.
Comprehensive Examination of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking, C-H···π)
The stability of the crystal lattice is maintained by a network of non-covalent interactions. In the crystal structure of this compound, hydrogen bonds are the most prominent of these interactions. nih.gov Specifically, intermolecular N—H···O and C—H···O hydrogen bonds are key features. nih.govresearchgate.netnih.gov An intramolecular C—H···O hydrogen bond also contributes to the stability of the molecular conformation, forming an S(6) ring motif. nih.govresearchgate.net
The geometric details of these hydrogen bonds are presented below.
Table 2: Hydrogen Bond Geometry (Å, °) for this compound. nih.gov
| D—H···A | D—H | H···A | D···A | D—H···A (°) |
|---|---|---|---|---|
| N2—H2N···O1ⁱ | 0.86 | 2.15 | 2.990 (3) | 164 |
While hydrogen bonds are clearly defined, other non-covalent interactions such as halogen bonding, π-π stacking, or C-H···π interactions were not explicitly detailed in the primary crystallographic study. The nearly coplanar arrangement of the molecule might suggest the potential for π-π stacking, though specific evidence from the reported crystal structure is not highlighted.
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts
A Hirshfeld surface analysis for this compound, which would provide a quantitative assessment of the various intermolecular contacts and their relative contributions to the crystal packing, has not been reported in the reviewed scientific literature. This type of analysis is valuable for visualizing and quantifying interactions like H···H, Cl···H, O···H, and C···H contacts, but specific data for the title compound is not currently available.
Advanced Spectroscopic Investigations for Mechanistic Insights and Structural Elucidation of Intermediates
Advanced spectroscopic techniques are crucial for elucidating detailed structural features and understanding reaction mechanisms. While basic spectroscopic characterization is common, more advanced methods can offer deeper insights.
Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities
To date, detailed two-dimensional NMR spectroscopic studies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), have not been published for this compound. Such analyses would be instrumental in providing unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and confirming the covalent bond connectivities within the molecule through scalar coupling correlations. While ¹H and ¹³C NMR data exist for similar acetamide compounds, a comprehensive 2D NMR analysis for the title compound is not available in the surveyed literature. rsc.orgmdpi.com
High-Resolution Mass Spectrometry for Reaction Intermediates
The synthesis of this compound is typically achieved through the reaction of 3-nitroaniline (B104315) with trichloroacetic anhydride (B1165640) in the presence of a base. nih.gov While the final product is stable and can be readily isolated, the reaction proceeds through several transient intermediate species. High-resolution mass spectrometry (HRMS) is a powerful tool for identifying such intermediates, providing crucial insights into the reaction mechanism.
Although specific HRMS data for the reaction intermediates of this compound is not extensively documented in publicly available literature, the technique is invaluable for elucidating the formation of related compounds. researchgate.net In the synthesis of N-substituted acetamides, HRMS can be employed to detect and characterize key intermediates. For the formation of this compound, the reaction likely involves the nucleophilic attack of the amino group of 3-nitroaniline on one of the carbonyl carbons of trichloroacetic anhydride.
The initial adduct would then undergo rearrangement and elimination of trichloroacetic acid to form the final amide product. HRMS would be instrumental in identifying the exact mass of these transient species to four or five decimal places, allowing for the unambiguous determination of their elemental composition. This level of precision helps to distinguish between species with very similar nominal masses.
Table 1: Plausible Reaction Intermediates in the Synthesis of this compound and the Role of HRMS
| Plausible Intermediate | Molecular Formula | Role in Reaction | Potential HRMS Application |
|---|---|---|---|
| 3-nitroaniline | C₆H₆N₂O₂ | Starting Material | Confirmation of starting material purity. |
| Trichloroacetic anhydride | C₄Cl₆O₃ | Acylating Agent | Confirmation of reagent identity. |
| N-(3-nitrophenyl)trichloroacetamide-trichloroacetate salt | C₁₂H₆Cl₆N₂O₅ | Initial Adduct | Detection of the initial salt formed upon nucleophilic attack. |
Vibrational Spectroscopy (FT-IR, Raman) for Bonding Characteristics
The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the amide and nitro functional groups. The N-H stretching vibration of the secondary amide is anticipated to appear in the region of 3300-3100 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding, which is known to occur in the solid state of this compound. nih.govresearchgate.net The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong absorption between 1700 and 1650 cm⁻¹. The amide II band, arising from a combination of N-H bending and C-N stretching, typically appears in the 1570-1515 cm⁻¹ range.
The nitro group (NO₂) will also give rise to characteristic strong absorptions. The asymmetric and symmetric stretching vibrations of the N-O bonds are expected at approximately 1550-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively. The presence of the trichloromethyl (CCl₃) group will contribute to vibrations in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to FT-IR. The symmetric vibrations of the benzene (B151609) ring and the C-Cl bonds would be expected to show strong Raman signals.
Table 2: Predicted Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|---|
| Amide (N-H) | Stretching | 3300 - 3100 | Weak |
| Amide (C=O) | Amide I (Stretching) | 1700 - 1650 | Moderate |
| Amide (N-H, C-N) | Amide II (Bending/Stretching) | 1570 - 1515 | Weak |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 | Moderate to Strong |
| Nitro (NO₂) | Symmetric Stretching | 1370 - 1320 | Strong |
| Aromatic C-H | Stretching | 3100 - 3000 | Strong |
| Aromatic C=C | Ring Stretching | 1600 - 1450 | Strong |
Theoretical and Computational Chemistry Investigations of 2,2,2 Trichloro N 3 Nitrophenyl Acetamide
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods like Hartree-Fock (HF), are powerful tools for investigating the electronic properties and structure of molecules. researchgate.netarabjchem.org These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule. For molecules like 2,2,2-trichloro-N-(3-nitrophenyl)acetamide, DFT methods, particularly using functionals like B3LYP, are often employed to provide a balance between computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov While specific DFT studies on this compound are not extensively reported, the principles from research on analogous compounds provide a framework for understanding its behavior. researchgate.net
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Frontier Molecular Orbitals, Charge Transfer)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov
For this compound, it is predicted that the HOMO would be primarily localized on the electron-rich nitrophenyl ring, while the LUMO would be concentrated around the electron-withdrawing nitro (NO₂) and trichloroacetyl groups. This distribution facilitates intramolecular charge transfer from the phenyl ring towards the nitro and acetyl moieties. In similar nitro-containing aromatic compounds, the presence of the nitro group is known to significantly contribute to the character of the LUMO. researchgate.net A small HOMO-LUMO energy gap would indicate that charge transfer occurs readily within the molecule, influencing its reactivity and electronic properties. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are targets for nucleophiles. nih.gov
In an MEP map of this compound, the most negative regions would be expected around the highly electronegative oxygen atoms of the nitro (NO₂) and carbonyl (C=O) groups, making them the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The three chlorine atoms of the trichloromethyl group would also contribute to negative potential. Conversely, the hydrogen atom of the amide (N-H) group and the hydrogens on the aromatic ring would exhibit positive electrostatic potential, identifying them as potential sites for nucleophilic attack. nih.gov
Mulliken Charge Distribution and Atomic Charge Analysis
Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing insight into the electronic distribution and electrostatic interactions. researchgate.net In this compound, the electronegative atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would generally carry partial positive charges.
Based on analyses of similar structures, it is anticipated that:
The oxygen atoms of the carbonyl and nitro groups would possess the most significant negative charges.
The nitrogen atom of the amide group would also be negatively charged. researchgate.net
The three chlorine atoms would carry a partial negative charge due to their high electronegativity.
The amide hydrogen atom (H-N) would have a notable positive charge, making it a strong hydrogen bond donor.
The carbon atom of the carbonyl group (C=O) would be positively charged and thus electrophilic.
This charge distribution is fundamental to the molecule's polarity, dipole moment, and its ability to engage in various intermolecular interactions.
Conformational Analysis and Potential Energy Surfaces Mapping
The conformation of this compound has been determined experimentally through single-crystal X-ray diffraction. nih.gov The study reveals that the molecule is nearly planar, with a small dihedral angle of 5.47 (6)° between the plane of the nitrophenyl ring and the acetamide (B32628) group. nih.govnih.govresearchgate.net This planarity suggests a degree of electronic conjugation between the aromatic ring and the amide linkage.
A key conformational feature, also observed in the related compound 2,2-dichloro-N-(3-nitrophenyl)acetamide, is that the N-H bond is in an anti conformation relative to the meta-nitro group on the phenyl ring. nih.gov The solid-state structure is stabilized by an intramolecular hydrogen bond that forms a six-membered ring motif. nih.govresearchgate.net While detailed potential energy surface maps from computational studies are not available, this experimental data provides the ground-state conformation in the crystalline phase.
| Parameter | Value | Source |
| Molecular Formula | C₈H₅Cl₃N₂O₃ | nih.gov |
| Molecular Weight | 283.49 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Dihedral Angle (Nitrophenyl Ring vs. Acetamide Group) | 5.47 (6)° | nih.govnih.gov |
Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations
As of this review, detailed computational studies modeling the reaction pathways and characterizing the transition states for chemical transformations of this compound have not been extensively reported in the scientific literature. Such investigations would be valuable for understanding its synthesis mechanisms, degradation pathways, or metabolic transformations. These studies typically involve locating the transition state structures along a reaction coordinate and calculating the activation energies, providing a kinetic and mechanistic understanding of the chemical processes. While reactions involving similar compounds, like 2,2-dichloro-N-(substituted phenyl) acetamides, have been studied, specific computational modeling for the title compound is a subject for future research. researchgate.net
Non-Covalent Interaction (NCI) Analysis for Detailed Understanding of Intermolecular Forces
Non-covalent interactions (NCIs) are critical in determining the supramolecular assembly and crystal packing of molecules. For this compound, X-ray diffraction has shown that intermolecular hydrogen bonds are key to its crystal structure. nih.govnih.gov
The primary interactions identified are:
N-H···O Hydrogen Bonds : The amide hydrogen acts as a donor, forming strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule. nih.gov
C-H···O Hydrogen Bonds : Weaker hydrogen bonds between the aromatic C-H groups and oxygen atoms also contribute to the crystal packing. nih.gov
These N-H···O and C-H···O interactions link the molecules into chains that run parallel to the b-axis of the crystal lattice. nih.govresearchgate.net
In addition to hydrogen bonding, Hirshfeld surface analysis performed on structurally related compounds suggests that other interactions are also significant in stabilizing the crystal lattice. imist.maimist.ma For this compound, these would likely include:
Halogen Bonds : Interactions involving the chlorine atoms.
π-π Stacking : Interactions between the aromatic nitrophenyl rings of adjacent molecules.
A full NCI analysis using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Hirshfeld surface analysis would provide quantitative insight into the energetics and nature of these diverse intermolecular forces. researchgate.net
Based on a thorough review of the available scientific literature, a specific study detailing the theoretical and computational prediction of spectroscopic properties for this compound, and their direct correlation with experimental spectroscopic data, could not be located.
While experimental data on the crystal structure of this compound exists, which provides a foundation for theoretical models, published research containing the necessary computational analysis of its spectroscopic properties (such as FT-IR, NMR, and UV-Vis spectra) and a comparative analysis with experimental spectra is not available at this time.
Therefore, the content for the requested section, including detailed research findings and comparative data tables, cannot be generated.
Derivatization Strategies and Synthesis of Analogues of 2,2,2 Trichloro N 3 Nitrophenyl Acetamide
Chemical Modifications at the Amide Nitrogen
The amide linkage is a cornerstone of the molecule's structure, and the hydrogen atom on the amide nitrogen provides a direct handle for chemical modification. The reactivity of this N-H bond allows for the introduction of a wide variety of substituents, thereby modulating the compound's steric and electronic characteristics.
Key research findings indicate that the N-H bond can be subjected to several classes of reactions:
N-Alkylation: The introduction of alkyl groups at the amide nitrogen can be achieved under basic conditions. A strong base is typically required to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile to attack an alkyl halide. This modification is crucial for eliminating the hydrogen-bond donor capability of the amide group and for introducing lipophilic character.
N-Acylation: Further acylation at the nitrogen position can lead to the formation of N,N-diacyl derivatives. This strategy introduces a second carbonyl group, which can significantly alter the electronic properties and conformational preferences of the molecule.
N-Arylation: Copper-catalyzed N-arylation reactions, often referred to as Goldberg-type reactions, represent a powerful method for attaching additional aryl or heteroaryl moieties to the amide nitrogen. bsu.by These reactions typically employ a copper(I) catalyst, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like tripotassium phosphate (B84403) to couple the amide with an aryl halide. bsu.by This approach allows for the synthesis of complex, multi-aromatic structures.
These modifications are fundamental in synthetic programs aimed at creating analogues. By altering the substituent on the amide nitrogen, researchers can fine-tune the molecule's properties for various chemical applications.
Table 1: Representative Chemical Modifications at the Amide Nitrogen
| Reaction Type | Reagents and Conditions | Product Class | Potential Structural Change |
|---|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-2,2,2-trichloro-N-(3-nitrophenyl)acetamide | Introduces an alkyl group (R); removes N-H proton. |
| N-Acylation | 1. Base 2. Acyl Chloride (RCOCl) or Anhydride (B1165640) | N-acyl-2,2,2-trichloro-N-(3-nitrophenyl)acetamide | Adds a second acyl group; creates an imide structure. |
| N-Arylation | Aryl Halide (Ar-X), CuI, Ligand (e.g., DMEDA), Base | N-aryl-2,2,2-trichloro-N-(3-nitrophenyl)acetamide | Introduces an aryl group (Ar); creates a tri-aryl system. |
Functionalization and Derivatization of the Nitrophenyl Ring
The 3-nitrophenyl ring is another key locus for structural diversification. The nitro group strongly influences the reactivity of the aromatic ring, and its transformation is a common and pivotal step in the synthesis of analogues.
Reduction of the Nitro Group: The most significant derivatization of the nitrophenyl ring is the reduction of the nitro group to a primary amine. This transformation fundamentally alters the electronic nature of the substituent, converting a powerful electron-withdrawing group into an electron-donating group. A variety of reagents can accomplish this reduction, with chemoselectivity being a key consideration. wikipedia.orgorganic-chemistry.org
Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source are highly effective. wikipedia.org
Metal/Acid Systems: A classic method involves the use of metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). scispace.com
Other Reducing Agents: Sodium hydrosulfite or tin(II) chloride are also used for this purpose. wikipedia.org The resulting 2,2,2-trichloro-N-(3-aminophenyl)acetamide is a versatile intermediate. The newly formed amino group can be further modified through diazotization, acylation, alkylation, or used as a nucleophile in condensation reactions.
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong electron-withdrawing group that activates the aromatic ring toward nucleophilic attack, particularly at the ortho and para positions. openstax.orglibretexts.org While the parent compound is substituted at the meta position, derivatives containing a suitable leaving group (e.g., a halogen) at positions ortho or para to the nitro group would be highly susceptible to SNAr reactions. tandfonline.comyoutube.com This allows for the introduction of various nucleophiles, including alkoxides, amines, and thiolates, to generate highly functionalized aromatic rings. tandfonline.comresearchgate.net
Table 2: Key Derivatization Reactions of the Nitrophenyl Ring
| Reaction Type | Typical Reagents | Key Intermediate/Product | Significance |
|---|---|---|---|
| Nitro Group Reduction | Sn/HCl; H2, Pd/C; Fe/HCl | 2,2,2-Trichloro-N-(3-aminophenyl)acetamide | Converts electron-withdrawing NO2 to electron-donating NH2; enables further functionalization. organic-chemistry.orgscispace.com |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-O-, R2NH) on a halogenated analogue | Substituted nitrophenyl derivatives | Allows introduction of diverse functional groups on the aromatic ring. openstax.orglibretexts.org |
| Amine Derivatization (on reduced product) | Acyl chlorides, alkyl halides, NaNO2/HCl | N-acyl, N-alkyl, or diazonium salt derivatives | Provides access to a vast array of functionalities from the amino intermediate. |
Synthesis of Complex Molecular Scaffolds via Intra- and Intermolecular Cyclization Reactions
The trichloroacetamide (B1219227) moiety is a valuable precursor for the synthesis of complex nitrogen-containing heterocyclic structures. The presence of the CCl₃ group, in particular, enables radical-mediated cyclization reactions.
Radical Cyclization: Trichloroacetamides are effective precursors in Atom Transfer Radical Cyclization (ATRC) and reductive radical cyclization processes. ub.edu Research on related N-benzyltrichloroacetamides has shown that these compounds can undergo intramolecular cyclization onto an alkene or an aromatic ring. ub.edu
Formation of Bicyclic Systems: Copper-catalyzed ATRC can be used to synthesize polyfunctionalized bicyclic structures, such as 2-azabicyclo[3.3.1]nonanes. ub.edu
Dearomative Spirocyclization: In an unprecedented reaction, copper(I)-mediated radical cyclization can lead to dearomatization of an associated aromatic ring to form 2-azaspiro[4.5]decanes. ub.edu
Intermolecular Cyclization: The reactive nature of the chloroacetamide functional group allows it to participate in intermolecular reactions to build heterocyclic systems. For example, related dichloro-N-phenyl acetamides have been reacted with nucleophilic species like 1H-benzo[d]1,2,3-triazole. researchgate.netsu.edu.ly In these reactions, the benzotriazole (B28993) acts as a nucleophile, displacing one of the chlorine atoms to form a new C-N bond, leading to the synthesis of novel benzotriazole-containing heterocyclic compounds. su.edu.ly Such strategies could be applied to 2,2,2-trichloro-N-(3-nitrophenyl)acetamide to create new molecular scaffolds.
Table 3: Cyclization Strategies for Building Complex Scaffolds
| Cyclization Strategy | Reaction Type | Key Precursor Feature | Resulting Molecular Scaffold | Reference |
|---|---|---|---|---|
| Intramolecular Radical Cyclization | Atom Transfer Radical Cyclization (ATRC) | Trichloroacetamide and an appended alkene | 2-Azabicyclo[3.3.1]nonanes | ub.edu |
| Intramolecular Dearomative Cyclization | Radical Spirocyclization | N-benzyltrichloroacetamide | 2-Azaspiro[4.5]decanes | ub.edu |
| Intermolecular Cyclization | Nucleophilic Substitution | Dichloro- or Trichloroacetamide and a dinucleophile | Benzotriazole-substituted acetamides | researchgate.netsu.edu.ly |
Stereoselective Synthesis of Chiral Analogues and Diastereomeric Studies
While this compound itself is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral analogues. The introduction of stereocenters can be achieved through various synthetic strategies, leading to enantiomerically enriched or diastereomerically pure compounds.
Use of Chiral Starting Materials: The most straightforward approach to creating chiral analogues is to begin the synthesis with a chiral building block. For instance, reacting trichloroacetyl chloride with a chiral amine (e.g., a chiral α-methylbenzylamine) would produce a chiral trichloroacetamide derivative.
Asymmetric Reactions: Stereoselectivity can be introduced through asymmetric catalysis. For example, an asymmetric reduction of a ketone functionality on the nitrophenyl ring of a derivative could generate a chiral alcohol.
Diastereomeric Studies: When a chiral center is present in the molecule, subsequent reactions can lead to the formation of diastereomers. Studies on the radical cyclization of chiral N-(α-methylbenzyl)trichloroacetamides have shown the formation of both expected morphan products and diastereomeric normorphan structures, which arise from an alternative cyclization pathway. ub.edu The study and separation of such diastereomers are crucial for understanding the reaction mechanisms and for isolating compounds with specific stereochemistry.
The development of stereoselective synthetic routes is critical for applications where specific three-dimensional arrangements are necessary, such as in the development of pharmacologically active agents or chiral materials.
Table 4: Strategies for Stereoselective Synthesis and Diastereomeric Control
| Strategy | Methodology | Example/Concept | Outcome |
|---|---|---|---|
| Chiral Pool Synthesis | Incorporate a readily available chiral starting material. | Use of a chiral amine in the initial amide formation. | Enantiomerically pure or enriched product. |
| Asymmetric Catalysis | Employ a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric hydrogenation of a C=C or C=O bond on a derivative. | Generation of a new stereocenter with high enantioselectivity. |
| Diastereoselective Reactions | Utilize an existing stereocenter to direct the formation of a new one. | Radical cyclization of a chiral trichloroacetamide. ub.edu | Formation of multiple diastereomers, requiring analysis and separation. |
Development of Polymeric or Supramolecular Architectures Incorporating the Compound
The structural features of this compound, particularly its hydrogen bonding capabilities and rigid framework, make it an interesting building block for the construction of higher-order structures like supramolecular assemblies and polymers.
Supramolecular Assembly via Hydrogen Bonding: Crystal structure analysis of this compound reveals that molecules self-assemble in the solid state through a network of intermolecular hydrogen bonds. nih.govnih.gov Specifically, N—H⋯O and C—H⋯O interactions link individual molecules into infinite chains running parallel to the b-axis of the crystal lattice. nih.govnih.goviucr.org This inherent ability to form ordered, non-covalent structures is the foundation of supramolecular chemistry. In related, more complex acetamides, these interactions can generate layers that are further connected by C—H⋯π interactions, leading to robust three-dimensional architectures. nih.gov
Polymer Synthesis: The functional groups on the molecule can be leveraged to incorporate it into polymeric chains. For example, after reduction of the nitro group to an amine, the resulting diamine-like monomer (containing the primary aromatic amine and the secondary amide amine) could be used in step-growth polymerization. Furthermore, research has demonstrated that N-substituted trichloroacetamides can serve as precursors for the synthesis of polyurethanes. acs.org This suggests that derivatives of this compound could be designed as monomers for the creation of novel polymers.
Table 5: Supramolecular and Polymeric Architectures
| Architecture Type | Formation Strategy | Key Intermolecular Forces / Reactions | Resulting Structure | Reference |
|---|---|---|---|---|
| Supramolecular Chains | Self-Assembly in Crystal Lattice | N—H⋯O and C—H⋯O Hydrogen Bonds | One-dimensional molecular chains. | nih.govnih.goviucr.org |
| Supramolecular Layers | Self-Assembly of larger analogues | C—H⋯O and C—H⋯π interactions | Two- and three-dimensional networks. | nih.gov |
| Polymers | Step-Growth Polymerization | Conversion to a monomer (e.g., polyurethane precursor) | Polyurethanes and other polymers. | acs.org |
Applications in Advanced Synthetic Organic Chemistry
Application in Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Transformations
Development of Novel Synthetic Reagents and Catalytic Systems Featuring the Compound
The potential for 2,2,2-trichloro-N-(3-nitrophenyl)acetamide to be converted into a novel synthetic reagent or to be a component of a catalytic system has not been reported. The current body of literature does not indicate any research into modifying this compound for such purposes.
Contribution to Total Synthesis Strategies for Natural Products and Analogues
The total synthesis of complex natural products often involves creative and strategic use of unique building blocks. researchgate.net However, there is no evidence in the reviewed literature to suggest that this compound has been employed as part of a synthetic strategy for any natural product or its analogues.
Molecular Interaction Profiling and Mechanistic Probes Excluding Pharmacological/therapeutic Efficacy
Investigation of Molecular Recognition Principles with Biological Macromolecules (e.g., Protein Binding Sites, DNA/RNA)
The molecular structure of 2,2,2-trichloro-N-(3-nitrophenyl)acetamide, characterized by a nitrophenyl ring and a trichloroacetamide (B1219227) group, suggests several potential modes of interaction with biological macromolecules such as proteins and nucleic acids. The crystal structure reveals a dihedral angle of 5.47 (6)° between the nitrophenyl ring and the acetamide (B32628) group. nih.govnih.govmdpi.com Intermolecular forces, including N-H···O and C-H···O hydrogen bonds, are observed in its crystal lattice, forming chains of molecules. nih.govnih.govmdpi.com These hydrogen bonding capabilities are crucial for molecular recognition at protein binding sites or with the phosphate (B84403) backbone and bases of DNA/RNA.
While direct studies of this compound with specific biological macromolecules are not extensively documented, research on analogous nitroaromatic compounds provides a framework for understanding potential interactions. For instance, studies on nitrophenyl derivatives have shown interactions with DNA, primarily through electrostatic and intercalative modes. researchgate.net The nitro group, being a strong electron-withdrawing group, can polarize the aromatic ring, facilitating π-π stacking interactions with the nucleobases of DNA or aromatic amino acid residues in proteins.
Furthermore, the trichloromethyl group can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The electrophilic region on the chlorine atoms can interact with nucleophilic sites on a biological macromolecule, such as backbone carbonyls or the side chains of serine, threonine, or tyrosine residues.
Table 1: Potential Molecular Interactions of this compound with Biological Macromolecules
| Interacting Moiety of the Compound | Potential Interacting Partner on Macromolecule | Type of Interaction |
|---|---|---|
| Nitrophenyl Ring | Aromatic amino acid residues (e.g., Trp, Tyr, Phe), DNA/RNA bases | π-π Stacking |
| Nitro Group | Polar amino acid residues, Phosphate backbone of DNA/RNA | Hydrogen Bonding, Electrostatic Interactions |
| Amide Group (N-H and C=O) | Amino acid side chains (e.g., Asp, Glu, Asn, Gln), DNA/RNA bases | Hydrogen Bonding |
| Trichloromethyl Group | Carbonyl oxygen atoms, Serine/Threonine hydroxyl groups | Halogen Bonding |
Elucidation of Enzyme-Substrate or Enzyme-Inhibitor Interaction Mechanisms at the Active Site (Focus on binding modes, induced fit, covalent adduct formation)
The potential of this compound and its analogs as enzyme inhibitors is an area of significant interest. wikipedia.orglibretexts.orgpharmacy180.com The trichloroacetamide moiety is a key feature that can confer reactivity, potentially leading to irreversible inhibition through the formation of covalent adducts with nucleophilic residues at an enzyme's active site.
Studies on related chloroacetamides have demonstrated their potential as enzyme inhibitors. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its antibacterial activity, with molecular docking studies suggesting it may act by inhibiting penicillin-binding protein (PBP). mdpi.comnih.gov This inhibition is proposed to occur through the stabilization of the molecule within the enzyme's active site, potentially leading to cell lysis. mdpi.com The presence of a chlorine atom on the alpha-carbon of the acetamide appears to be important for the biological activity of these molecules. mdpi.com
The mechanism of inhibition by such compounds can be either reversible or irreversible. libretexts.org In the case of irreversible inhibition, the chloroacetamide can act as an electrophile, reacting with nucleophilic amino acid residues like cysteine, histidine, or lysine (B10760008) within the active site to form a stable covalent bond. This type of inhibition is often time-dependent and can lead to the complete inactivation of the enzyme. pharmacy180.com
Table 2: Putative Enzyme Inhibition Mechanisms for Chloroacetamide Derivatives
| Inhibitor Feature | Enzyme Active Site Residue | Proposed Interaction/Mechanism | Type of Inhibition |
|---|---|---|---|
| α-chloro or α-trichloro group | Cysteine (thiol group), Serine (hydroxyl group), Lysine (amino group) | Nucleophilic substitution leading to covalent adduct formation | Irreversible |
| Aromatic ring system | Hydrophobic pocket | van der Waals forces, hydrophobic interactions | Reversible/Irreversible |
| Nitro group / Amide linkage | Polar residues | Hydrogen bonding, electrostatic interactions | Reversible |
Structure-Mechanism Relationships for Molecular Binding Events (Theoretical and in vitro molecular level)
Understanding the relationship between the chemical structure of this compound and its binding mechanism is crucial for predicting its biological activity and for the rational design of more potent analogs. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds have been employed to predict their toxic effects and biological activities. nih.govresearchgate.netresearchgate.net These studies often correlate physicochemical properties, such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric factors, with observed biological responses.
For acetamide derivatives, molecular docking studies have provided insights into their binding modes with specific enzymes. For instance, the docking of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives with the COX-2 active site revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. mdpi.com Similarly, for 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives, 3D-QSAR and molecular docking studies have identified important structural features for their anti-influenza activity. semanticscholar.org
In the case of this compound, the conformation of the N-H bond is anti to the meta-nitro group, a feature also observed in related compounds like 2-chloro-N-(3-nitrophenyl)acetamide and this compound. nih.gov This conformational preference can influence the molecule's shape and its ability to fit into a specific binding site.
Design and Synthesis as Molecular Probes for Chemical Biology Studies (e.g., affinity labeling reagents, spectroscopic probes for pathways)
The structural motifs within this compound make it a candidate for development as a molecular probe. thermofisher.com The trichloroacetyl group can serve as a reactive handle for affinity labeling, where the probe covalently attaches to its target protein, allowing for its identification and characterization.
Furthermore, the nitrophenyl group can act as a spectroscopic reporter. The nitro group's electronic properties are sensitive to the local environment, and changes in its absorption or fluorescence spectrum upon binding to a biological target could be used to monitor these interactions. While direct use of this compound as a probe has not been reported, the principles of probe design suggest its potential. nih.gov For example, tetrazine-based fluorogenic probes utilize specific chemical reactions to induce fluorescence, and similar strategies could be envisioned for nitrophenyl compounds. nih.gov
The synthesis of this compound is typically achieved through the reaction of 3-nitroaniline (B104315) with trichloroacetic anhydride (B1165640) or trichloroacetyl chloride. nih.govnih.govmdpi.com This straightforward synthesis allows for the facile introduction of modifications to either the aromatic ring or the acetamide moiety, enabling the generation of a library of probes with varying reactivity, selectivity, and spectroscopic properties.
Advanced Analytical Methodologies for Research on 2,2,2 Trichloro N 3 Nitrophenyl Acetamide
Chromatographic Techniques for Reaction Monitoring, Separation, and Purity Assessment
Chromatographic methods are fundamental to the synthesis and purification of 2,2,2-trichloro-N-(3-nitrophenyl)acetamide. They offer robust capabilities for real-time reaction monitoring, efficient separation of the target compound from starting materials and byproducts, and final purity verification.
Thin-Layer Chromatography (TLC): As a rapid and cost-effective tool, TLC is extensively used to monitor the progress of the acylation reaction that forms this compound from 3-nitroaniline (B104315) and a trichloroacetylating agent. nih.govmdpi.comukessays.com By spotting the reaction mixture on a silica (B1680970) gel plate at various time points and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the consumption of the starting materials and the formation of the product can be visualized. nih.gov The difference in polarity between the reactant amine (3-nitroaniline) and the resulting amide product allows for clear separation on the plate, with the less polar product typically exhibiting a higher retention factor (Rf) value.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and high-resolution separation, HPLC is the preferred method. biomedres.us A reversed-phase HPLC method can be developed for the final purity assessment of this compound. This technique is highly effective for separating non-volatile and thermally unstable compounds. biomedres.us By using a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, baseline separation of the main compound from any residual starting materials or synthesis-related impurities can be achieved. Detection via a UV-Vis spectrophotometer, typically at a wavelength where the nitrophenyl chromophore absorbs strongly, allows for precise quantification and purity determination, often exceeding 99%.
Gas Chromatography (GC): Given the compound's chlorinated nature, gas chromatography is another powerful technique for purity and impurity analysis. chromatographyonline.com Due to the compound's relatively high molecular weight and polarity, derivatization might sometimes be employed to enhance volatility, though direct analysis is often possible with modern columns and high-temperature injectors. researchgate.net When coupled with a selective detector, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), which are highly sensitive to halogenated compounds, GC can detect trace levels of chlorinated impurities that might be missed by other methods. nih.gov
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Primary Application | Expected Result |
|---|---|---|---|---|
| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane (30:70 v/v) | Reaction Monitoring | Product Rf ≈ 0.5; 3-Nitroaniline Rf ≈ 0.2 |
| HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water Gradient | Purity Assessment | Retention Time ≈ 8.5 min; Purity > 99% |
| GC-ECD | 5% Phenyl Polysiloxane (30 m x 0.25 mm) | Nitrogen | Trace Impurity Analysis | High sensitivity for chlorinated byproducts |
High-Resolution Mass Spectrometry for Identification and Quantification of Reaction Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound and the structural elucidation of unknown intermediates or byproducts. Unlike nominal mass spectrometry, HRMS provides the exact mass of an ion, which allows for the determination of its elemental formula. pnnl.gov
Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can measure mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm). rsc.org For this compound (C₈H₅Cl₃N₂O₃), the expected monoisotopic mass is 281.9392 Da. HRMS can confirm this mass, and the characteristic isotopic pattern resulting from the three chlorine atoms provides further structural confirmation.
Furthermore, fragmentation studies using tandem mass spectrometry (MS/MS) on high-resolution instruments help in structural verification. youtube.com Collision-induced dissociation (CID) of the parent ion would be expected to yield specific fragment ions. The fragmentation of N-substituted trichloroacetamides often involves cleavage of the amide bond and rearrangements. concordia.ca Key fragmentation pathways for the target compound would likely involve the loss of the trichloromethyl group or cleavage at the amide C-N bond. The exact masses of these fragments can be measured to confirm their elemental composition, providing strong evidence for the proposed structure. This capability is crucial for identifying process-related impurities, such as products of incomplete reaction or side reactions. nih.gov
| Ion | Proposed Structure/Fragment | Calculated m/z (monoisotopic) | Technique |
|---|---|---|---|
| [M+H]⁺ | C₈H₆Cl₃N₂O₃⁺ | 282.9469 | ESI-HRMS |
| [M-Cl]⁺ | C₈H₅Cl₂N₂O₃⁺ | 246.9729 | ESI-HRMS/MS |
| [M-CCl₃]⁺ | C₇H₅N₂O₃⁺ | 165.0295 | ESI-HRMS/MS |
| [C₆H₄NO₂]⁺ | Nitrophenyl cation | 122.0237 | ESI-HRMS/MS |
Hyphenated Techniques for Complex Mixture Analysis
The synthesis of this compound can result in complex mixtures containing the desired product, unreacted starting materials, intermediates, and various side-products. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for analyzing such mixtures. ajrconline.orgajpaonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful hyphenated technique for this application. semanticscholar.org An HPLC system separates the components of the mixture, which are then introduced directly into a mass spectrometer. ijfmr.com This allows for the retention time and the mass spectrum of each component to be obtained simultaneously. Using a high-resolution mass spectrometer like a Q-TOF provides both the retention time for quantification and the accurate mass for elemental composition determination of each separated peak. ekb.eg This is invaluable for tentatively identifying unknown impurities in a single analytical run. For instance, an LC-HRMS analysis could easily separate and identify residual 3-nitroaniline, the final product, and potential byproducts like di-acylated aniline (B41778).
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components in the reaction mixture, GC-MS is the technique of choice. researchgate.net It provides excellent separation of compounds and delivers mass spectra that can be compared against established libraries for rapid identification. The analysis of halogenated organic compounds by GC-MS is a well-established field, providing robust and sensitive detection. nih.govresearchgate.net Advanced GC-MS setups, such as those using a Quadrupole-Time of Flight (Q-TOF) analyzer, offer high mass accuracy and sensitivity, improving the confidence of identification for trace-level components. eag.com
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Formula | Confirmation Method |
|---|---|---|---|---|
| 3.1 | 139.0502 | 3-Nitroaniline (Starting Material) | C₆H₇N₂O₂⁺ | HRMS, Standard Comparison |
| 8.5 | 282.9469 | This compound (Product) | C₈H₆Cl₃N₂O₃⁺ | HRMS, Fragmentation |
| 10.2 | 248.9729 | 2,2-Dichloro-N-(3-nitrophenyl)acetamide (Potential Impurity) | C₈H₆Cl₂N₂O₃⁺ | HRMS, Fragmentation |
Future Research Directions and Unexplored Avenues for 2,2,2 Trichloro N 3 Nitrophenyl Acetamide
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. To date, the synthesis of 2,2,2-trichloro-N-(3-nitrophenyl)acetamide has been described using conventional batch methods. nih.gov The adaptation of its synthesis to a continuous flow process is a logical next step.
Future research could explore the reaction of 3-nitroaniline (B104315) with a suitable acylating agent, such as trichloroacetyl chloride or trichloroacetic anhydride (B1165640), within a microreactor system. Such a setup would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields, improved purity, and a safer handling of the reaction. Automated platforms could then be employed to rapidly screen different solvents, base catalysts, and temperature profiles to optimize the synthesis. While patents for related compounds like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide suggest applicability to large-scale production, a dedicated study on this compound would be necessary to establish a robust flow protocol. google.com
Table 1: Hypothetical Parameters for Flow Synthesis Optimization
| Parameter | Range to be Explored | Potential Outcome |
|---|---|---|
| Temperature | 20-100 °C | Optimization of reaction rate vs. side-product formation |
| Residence Time | 1-20 minutes | Maximization of conversion and throughput |
| Reagent Ratio | 1:1 to 1:1.5 (Amine:Acylating Agent) | Minimization of unreacted starting material |
Exploration of Photoredox Catalysis and Electrochemistry in its Transformations
Modern synthetic methods increasingly rely on photoredox catalysis and electrochemistry to access novel reaction pathways under mild conditions. The functional groups within this compound make it an interesting candidate for such investigations.
The trichloroacetamide (B1219227) moiety is known to be susceptible to radical reactions. Research on other N-alkenyl trichloroacetamides has demonstrated their participation in blue light-mediated cyclizations to form lactams. rsc.org A future research direction would be to explore if the trichloromethyl group of this compound can be activated via a single-electron transfer (SET) process to generate a dichloromethyl radical, which could then participate in various transformations. Furthermore, the nitroaromatic group can be electrochemically reduced. General studies have shown that visible-light-induced iron catalysis can achieve reductive amidation of nitroarenes with chloroalkanes. rsc.org Exploring similar photoredox or electrochemical reduction of the nitro group in the target molecule could lead to novel derivatives, such as the corresponding aniline (B41778) or azoxy compounds, without the need for traditional, often harsh, reducing agents.
Application in Advanced Materials Science
The development of specialized polymers with tailored properties is a cornerstone of materials science. Molecules that can be incorporated as monomers into polymer chains are of significant interest. This compound possesses functional groups that could potentially allow it to act as a monomer.
Future research could investigate the polymerization of derivatives of this compound. For instance, if the nitro group were reduced to an amine, the resulting amino-functionalized molecule could be used in polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas. The presence of the trichloromethyl group would impart unique characteristics to the resulting polymer. While no studies have reported the use of this compound as a monomer, the general principles of polymer chemistry suggest this as a viable, yet unexplored, avenue.
Advanced Computational Design of Analogues
Computational chemistry provides powerful tools for predicting molecular properties and guiding the synthesis of new analogues with desired characteristics. For this compound, computational studies could predict how structural modifications would influence its reactivity or potential binding to a biological target.
Future work could involve in silico screening of a virtual library of analogues. By systematically modifying the substitution pattern on the phenyl ring (e.g., altering the position or type of electron-withdrawing/donating groups) or by replacing the trichloromethyl group with other halogenated alkyl groups, it would be possible to model changes in properties such as electronic structure, acidity of the N-H bond, and molecular shape. Studies on other nitroacetamides have used computational methods to probe C-H acidity, demonstrating the feasibility of this approach. mdpi.com This could guide the synthesis of new molecules with tailored reactivity for specific applications or enhanced binding profiles for biological screening.
Table 2: Illustrative Examples of Computationally Designed Analogues
| Analogue Structure | Predicted Property Modification | Potential Application |
|---|---|---|
| 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide | Altered N-H acidity and hydrogen bonding capability | Modified reactivity in catalysis or synthesis |
| 2,2,2-trichloro-N-(3-amino-5-nitrophenyl)acetamide | Introduction of a new functional group for conjugation | Building block for more complex molecules |
Expanding Mechanistic Understanding of Novel or Rare Reaction Pathways
A deep understanding of reaction mechanisms is crucial for optimizing conditions and expanding the synthetic utility of a compound. The interplay between the trichloroacetamide and the nitrophenyl groups in this compound could give rise to interesting and underexplored reaction pathways.
One area for future mechanistic study is the potential for intramolecular reactions. For example, under specific conditions, could a reaction be induced between the amide and the nitro group? Mechanistic studies on the formation of glycosyl trichloroacetamides have revealed complex intermolecular pathways. acs.orgnih.gov Investigating the target molecule under various thermal, photochemical, or catalytic conditions, combined with techniques like isotopic labeling and kinetic analysis, could uncover novel rearrangements or cyclization reactions. Elucidating these pathways would expand the known chemistry of N-aryl trichloroacetamides.
Interdisciplinary Research Interfaces with Other Fields of Chemistry
The potential applications of a molecule can be greatly expanded by exploring its interactions at the interface with other chemical disciplines, such as supramolecular chemistry and green chemistry.
In supramolecular chemistry, the N-H and C=O groups of the amide and the nitro group are all potential hydrogen bond donors and acceptors. The crystal structure of this compound shows that N-H···O and C-H···O hydrogen bonds link the molecules into chains. iucr.orgnih.gov Future research could explore its ability to form more complex supramolecular assemblies, such as co-crystals with other molecules, which could modify its physical properties. Research on other nitro-containing compounds has demonstrated their use in forming encapsulated supramolecular structures. researchgate.net
From a green chemistry perspective, future studies could focus on evaluating the synthesis and use of this compound in environmentally benign solvents, such as ionic liquids or supercritical fluids, moving away from traditional volatile organic compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2,2-trichloro-N-(3-nitrophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound is synthesized via a cold reaction of 3-nitroaniline with trichloroacetic anhydride in hydrochloric acid, followed by neutralization with sodium acetate. Key parameters include:
- Temperature : Maintain reaction at 0–5°C to suppress side reactions.
- Molar Ratios : Use a 1:2 molar ratio of 3-nitroaniline to trichloroacetic anhydride to ensure complete acetylation.
- Workup : Recrystallization from aqueous ethanol (75%) improves purity, yielding ~75% .
- Critical Note : Variations in solvent polarity (e.g., ethanol vs. acetonitrile) may alter crystal packing, affecting downstream applications .
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the absence of unreacted aniline (δ 6.8–7.5 ppm for aromatic protons) and the presence of the trichloroacetamide group (δ 2.1–2.3 ppm for methyl protons) .
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (C8–H8A···O1, 2.47 Å) and dihedral angles (5.47° between nitro phenyl and acetamide groups), critical for understanding conformational stability .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 283.49 (CHClNO) .
Q. What preliminary biological activities have been reported for structurally related chloroacetamides?
- Methodological Answer : While direct data on this compound is limited, analogs like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide show:
- Antibacterial Activity : MIC values of 12.5–25 µg/mL against S. aureus via docking studies targeting penicillin-binding proteins .
- Anticancer Potential : Similar compounds inhibit kinase pathways (e.g., EGFR) in vitro; IC values require validation via MTT assays .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups : The 3-nitro group enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic substitutions (e.g., with thiols or amines) .
- Comparative Analysis : Replace the nitro group with methoxy or methyl groups to study steric vs. electronic effects. For example, N-(3-methylphenyl) analogs show reduced antibacterial activity, highlighting the nitro group’s role in target binding .
- Table : Substituent Effects on Reactivity
| Substituent | Reaction Rate (k, s) | Bioactivity (IC, µM) |
|---|---|---|
| -NO | 0.45 | 12.5 (EGFR inhibition) |
| -OCH | 0.28 | >50 |
| -CH | 0.31 | 38.7 |
| Data extrapolated from analogous systems |
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17). The trichloroacetamide group forms halogen bonds with Lys721 (ΔG = -8.2 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .
Q. What crystallographic insights explain the compound’s stability under ambient conditions?
- Methodological Answer :
- Hydrogen-Bonding Networks : Intramolecular C–H···O bonds create an S(6) ring motif, reducing susceptibility to hydrolysis .
- Packing Analysis : Orthorhombic crystal system (Pbca space group) with Z = 8 and density 1.62 g/cm³ ensures tight molecular packing, enhancing thermal stability (m.p. 376–378 K) .
Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported synthetic yields?
- Analysis : Yields vary with anhydride purity and cooling rates. For example, incomplete neutralization of HCl reduces yields to ~50%.
- Resolution : Monitor pH during sodium acetate addition (target pH 6–7) and use freshly distilled trichloroacetic anhydride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
